Benzyl-PEG10-t-butyl ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C32H56O12 |
|---|---|
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H56O12/c1-32(2,3)44-31(33)9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-27-28-43-29-30-7-5-4-6-8-30/h4-8H,9-29H2,1-3H3 |
InChI-Schlüssel |
QXRAGURQNULYJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzyl-PEG10-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl-PEG10-t-butyl ester, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the synthetic strategy, provides a detailed experimental protocol, and includes relevant characterization data.
Introduction
This compound is a heterobifunctional linker featuring a benzyl (B1604629) ether at one terminus and a t-butyl ester at the other, connected by a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) chain. The benzyl group serves as a stable protecting group for a hydroxyl functionality, while the t-butyl ester protects a carboxylic acid. The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, which is often crucial for their biological activity. This linker is particularly useful in PROTAC design, where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Synthetic Strategy
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). In this specific synthesis, the alkoxide is generated from the commercially available precursor, HO-PEG10-t-butyl ester, by treatment with a strong base. The subsequent reaction with a benzylating agent, such as benzyl bromide, yields the desired product.
The overall synthetic transformation is depicted in the following workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| HO-PEG10-t-butyl ester | ≥95% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, etc. |
| Benzyl Bromide | ≥98% | Sigma-Aldrich, etc. |
| Anhydrous Tetrahydrofuran (B95107) (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich, etc. |
| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific, etc. |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Fisher Scientific, etc. |
| Silica (B1680970) Gel | 230-400 mesh | Sorbent Technologies, etc. |
Reaction Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add HO-PEG10-t-butyl ester (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the alkoxide can be monitored by the cessation of hydrogen gas evolution.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C32H56O12 |
| Molecular Weight | 632.78 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.37-7.27 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂), 3.70-3.55 (m, 40H, PEG-CH₂), 2.45 (t, 2H, -CH₂-COO-), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.9, 138.5, 128.4, 127.7, 127.6, 80.5, 73.2, 70.9, 70.6, 70.5, 70.3, 70.0, 69.8, 67.2, 36.5, 28.1 |
| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ calculated for C32H56NaO12⁺: 655.36, found: 655.4 |
| Purity (HPLC) | ≥95% |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a linear process involving the sequential addition of reagents to form the final product. The logical relationship of the synthesis can be visualized as a straightforward progression from starting materials to the final product.
Caption: Logical flow of the synthesis protocol.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures for the Williamson ether synthesis and subsequent purification, researchers can reliably produce this versatile linker for their drug discovery and development efforts. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
Benzyl-PEG10-t-butyl Ester as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This technical guide focuses on Benzyl-PEG10-t-butyl ester , a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC design. Its structure features a 10-unit PEG chain that imparts desirable solubility and flexibility, a benzyl (B1604629) group for potential structural rigidity and interactions, and a t-butyl ester protecting group that allows for controlled, sequential synthesis. This guide will provide a comprehensive overview of its properties, a generalized synthesis protocol, and the broader context of its application in targeted protein degradation.
Physicochemical Properties of this compound
The rational design of PROTACs necessitates a thorough understanding of the linker's physical and chemical characteristics. This compound offers a unique combination of features that can be advantageous in developing effective protein degraders.
| Property | Value | Significance in PROTAC Design |
| Molecular Formula | C32H56O12 | Influences molecular weight and overall size of the final PROTAC. |
| Molecular Weight | 632.78 g/mol | A key parameter in assessing the "drug-likeness" of the resulting PROTAC. |
| Appearance | White to off-white solid | Standard for a purified chemical compound. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Facilitates handling and reaction setup during PROTAC synthesis. The PEG chain enhances the aqueous solubility of the final PROTAC. |
| PEG Chain Length | 10 ethylene (B1197577) glycol units | Provides significant hydrophilicity to counteract the often-lipophilic nature of the binding ligands, improving the solubility and cell permeability of the PROTAC. The length and flexibility are critical for optimal ternary complex formation. |
| Benzyl Group | Present | Can introduce a degree of rigidity to the linker, which may be beneficial for orienting the binding ligands for effective ternary complex formation. It can also participate in hydrophobic or pi-stacking interactions. |
| t-Butyl Ester Group | Present | A common protecting group for carboxylic acids. It is stable under many reaction conditions used for linker attachment and can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a carboxylic acid for subsequent coupling reactions. |
The Role of PEG Linkers in PROTACs
Polyethylene glycol (PEG) chains are one of the most frequently used linker types in PROTAC design due to their favorable properties[1][2]. The incorporation of a PEG linker, such as the one in this compound, can significantly impact the overall performance of a PROTAC in several ways:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation[1][3].
-
Improved Cell Permeability: By balancing the lipophilicity of the overall molecule, PEG linkers can enhance the ability of the PROTAC to cross cell membranes and reach its intracellular target.
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG chain allow the two ligands of the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex with the target protein and the E3 ligase.
-
Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components, thereby reducing off-target effects.
Experimental Protocols
Protocol 1: Coupling of this compound to an E3 Ligase Ligand
This step involves the deprotection of the benzyl group to yield a primary alcohol, followed by activation and coupling to the E3 ligase ligand.
Materials:
-
This compound
-
Palladium on carbon (10%)
-
Hydrogen gas
-
E3 ligase ligand with a carboxylic acid (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Deprotection of the Benzyl Group:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol-PEG10-t-butyl ester.
-
-
Activation of the Alcohol (optional, can be a one-pot reaction with coupling):
-
For conversion to a more reactive group like a tosylate or mesylate, the alcohol can be reacted with the corresponding sulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a solvent like dichloromethane.
-
-
Amide Coupling to E3 Ligase Ligand:
-
In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the deprotected alcohol-PEG10-t-butyl ester (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase-linker conjugate.
-
Protocol 2: Deprotection of the t-butyl Ester and Coupling to the POI Ligand
This final step involves the removal of the t-butyl ester protecting group to reveal a carboxylic acid, which is then coupled to the POI ligand.
Materials:
-
E3 ligase-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI ligand with an amine functional group
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
t-Butyl Ester Deprotection:
-
Dissolve the E3 ligase-linker conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.
-
-
Coupling to POI Ligand:
-
Dissolve the deprotected E3 ligase-linker-acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.
-
Add the POI ligand with an amine functional group (1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Protocol 1, step 3.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound.
-
Quantitative Data Presentation
While specific data for PROTACs using this compound is not publicly available, the following table presents representative data for other PEG-containing PROTACs to illustrate the typical parameters measured and the range of activities observed.
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | CRBN | PEG4 | 8 | >95 | MV4;11 | --INVALID-LINK-- |
| ARV-110 | Androgen Receptor | VHL | PEG-based | 1 | >95 | VCaP | --INVALID-LINK-- |
| Compound X | BTK | CRBN | PEG-based | 0.8 | ~90 | MOLM-14 | --INVALID-LINK-- |
| Compound Y | EGFR | VHL | PEG-based | 3.3 | >90 | HCC827 | --INVALID-LINK-- |
Note: The data presented here is for illustrative purposes and is derived from PROTACs with different PEG linker lengths and compositions.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by PROTACs, for instance, a receptor tyrosine kinase (RTK) pathway that is often dysregulated in cancer. A PROTAC targeting the RTK or a downstream signaling protein would lead to its degradation and the subsequent downregulation of the pathway.
References
The Strategic Role of the t-Butyl Ester Protecting Group in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The synthesis of these heterobifunctional molecules, which link a target-protein-binding ligand to an E3 ubiquitin ligase ligand, is a complex process that often necessitates the use of protecting groups to mask reactive functionalities. Among these, the t-butyl ester has proven to be a valuable tool for the temporary protection of carboxylic acid groups, which are frequently present in PROTAC linkers or ligands. This technical guide provides a comprehensive overview of the role and application of the t-butyl ester protecting group in PROTAC synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.
The t-butyl ester protecting group is favored for its stability across a wide range of reaction conditions, including those involving nucleophiles and reducing agents, and its facile removal under specific acidic conditions.[1][2] This orthogonality allows for selective deprotection without compromising other sensitive functional groups within the complex PROTAC molecule.
Core Concepts: Advantages and Disadvantages
The selection of a protecting group is a critical decision in the design of a synthetic route. The t-butyl ester offers several key advantages in the context of PROTAC synthesis:
-
Acid Lability: The t-butyl ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[2] This deprotection step is typically clean and high-yielding.
-
Stability: It is robust and stable to a wide array of reagents and reaction conditions that are commonly employed in organic synthesis, including basic, nucleophilic, and reducing environments.[1]
-
Orthogonality: The specific conditions required for its removal (strong acid) are often compatible with other protecting groups used in PROTAC synthesis, such as Boc (t-butyloxycarbonyl) for amines, allowing for selective deprotection strategies.
However, there are also potential disadvantages to consider:
-
Harsh Deprotection Conditions: The use of strong acids like TFA for deprotection may not be suitable for substrates containing other acid-sensitive functional groups.
-
Steric Hindrance: The bulky nature of the t-butyl group can sometimes hinder reactions at adjacent stereocenters.
Data Presentation: A Quantitative Comparison
The efficiency of protection and deprotection steps is crucial for the overall yield of a multi-step synthesis. The following tables summarize quantitative data for the use of t-butyl esters and compare them with other common carboxylic acid protecting groups.
Table 1: Yields for t-Butyl Ester Protection and Deprotection
| Carboxylic Acid Substrate | Protection Method | Reagents | Yield (%) | Deprotection Method | Reagents | Yield (%) | Reference |
| Various free amino acids | Direct tert-butylation | 1.1 equiv. bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) | High | Acidolysis | TFA in DCM | Quantitative | [1][3] |
| N-Cbz-protected amino acids | Tf2NH-catalyzed tert-butylation | Catalytic Tf2NH in tert-butyl acetate | Modest | Acidolysis | TFA in DCM | Quantitative | [1] |
| Phenylacetic acid | Tf2NH-catalyzed tert-butylation | 2 mol% Tf2NH in tert-butyl acetate | 76 | Acidolysis | TFA in DCM | Quantitative | [1] |
| 4-Oxo-4-phenylbutanoic acid | Tf2NH-catalyzed tert-butylation | 5 mol% Tf2NH in tert-butyl acetate | 79 | Acidolysis | TFA in DCM | Quantitative | [1] |
| Di-tert-butyl 3,3'-iminodipropionate | - | - | - | Acidolysis | 10 eq TFA in DCM | High (used crude) | Benchchem |
Table 2: Comparative Overview of Common Carboxylic Acid Protecting Groups
| Protecting Group | Common Protection Method(s) | Typical Protection Yield (%) | Common Deprotection Method(s) | Typical Deprotection Yield (%) | Stability Profile |
| t-Butyl Ester | Isobutylene, H+; t-BuOH, DCC; t-Butyl acetate, H+ | 70-95 | Acidolysis (TFA, HCl) | >90 | Stable to base, nucleophiles, reducing agents. Labile to strong acid. |
| Methyl Ester | MeOH, H+ (Fischer esterification); CH2N2 | >90 | Saponification (NaOH, LiOH); Acid hydrolysis | 80-95 | Stable to acid, mild base. Labile to strong base. |
| Benzyl Ester | BnOH, H+; BnBr, base | >90 | Hydrogenolysis (H2, Pd/C); Strong acid/base | >90 | Stable to mild acid/base. Labile to hydrogenolysis, strong acid/base. |
| Allyl Ester | Allyl-OH, DCC; Allyl-Br, base | >90 | Pd(0)-catalyzed cleavage | >90 | Stable to acid/base. Labile to Pd(0) catalysts. |
Experimental Protocols
Detailed methodologies are essential for the successful application of protecting group strategies. The following are representative protocols for the protection and deprotection of carboxylic acids with t-butyl esters in the context of PROTAC synthesis.
Protocol 1: tert-Butylation of a Carboxylic Acid using Bis(trifluoromethanesulfonyl)imide (Tf2NH)[1][3]
This protocol describes a general and efficient method for the tert-butylation of carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Bis(trifluoromethanesulfonyl)imide (Tf2NH) (catalytic amount, e.g., 2-10 mol%)
-
tert-Butyl acetate (solvent and reagent)
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the carboxylic acid in tert-butyl acetate, add a catalytic amount of Tf2NH at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired t-butyl ester.
Protocol 2: Deprotection of a Di-tert-butyl Ester Linker Intermediate[4]
This protocol describes the deprotection of a common di-tert-butyl ester linker to yield the corresponding di-acid, which can then be used for PROTAC assembly.
Materials:
-
Di-tert-butyl 3,3'-iminodipropionate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve Di-tert-butyl 3,3'-iminodipropionate in DCM (0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.
-
The resulting crude 3,3'-iminodipropionic acid is obtained as a white solid and can be used in the next step without further purification.[4]
Protocol 3: Synthesis of a Heterobifunctional PROTAC using the Deprotected Linker[4]
This protocol outlines the stepwise synthesis of a heterobifunctional PROTAC.
Materials:
-
Crude 3,3'-iminodipropionic acid (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Amine-functionalized warhead (e.g., JQ1-amine) (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine) (1.1 eq)
Procedure: Step 3a: Mono-amide Coupling
-
Dissolve the crude 3,3'-iminodipropionic acid in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the first amine-functionalized molecule (e.g., JQ1-amine, 1.0 eq) and stir for 2-4 hours at room temperature, monitoring carefully by LC-MS to maximize the formation of the mono-coupled product.
-
Upon completion of the first coupling, add the second amine-functionalized molecule (e.g., Pomalidomide-amine, 1.1 eq) along with additional HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired heterobifunctional PROTAC.
Mandatory Visualization
Signaling Pathway: BRD4-Mediated Gene Transcription and its Disruption by a JQ1-based PROTAC
The bromodomain and extra-terminal (BET) protein BRD4 is a key regulator of gene transcription, and its dysregulation is implicated in various cancers.[4][5] BRD4 binds to acetylated histones on chromatin, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and the expression of oncogenes like c-MYC.[4][6] JQ1 is a potent inhibitor of BRD4.[7] A JQ1-based PROTAC links JQ1 to an E3 ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of BRD4, thereby downregulating the expression of its target genes.[8][9]
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. thieme-connect.com [thieme-connect.com]
- 4. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Coupling Benzyl-PEG10-t-butyl ester to an Amine-Containing Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of Benzyl-PEG10-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, to a ligand containing a primary amine. This process is critical in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise linking of molecular moieties is required. The protocol outlines a two-step procedure: (1) the acidic deprotection of the t-butyl ester to reveal a terminal carboxylic acid, and (2) the subsequent coupling of this acid to an amine-functionalized ligand using common activating agents. Methodologies for purification and characterization of the final conjugate are also presented.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] this compound is a versatile, monodisperse linker designed for bioconjugation.[2] It features a benzyl (B1604629) ether at one terminus, providing a stable, protected hydroxyl group, and a t-butyl ester at the other, which can be selectively cleaved to yield a reactive carboxylic acid.[3][4] This allows for a directed, stepwise conjugation strategy.
The general workflow involves the deprotection of the t-butyl ester using an acid such as trifluoroacetic acid (TFA).[5][6] The resulting Benzyl-PEG10-acid is then activated to facilitate the formation of a stable amide bond with an amine-containing ligand. This activation can be achieved through several methods, most commonly using either a carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), or a uronium-based method with a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8]
This application note provides detailed experimental protocols for both EDC/NHS and HATU mediated coupling, along with methods for purification and characterization of the final Benzyl-PEG10-ligand conjugate.
Assumed Structure of this compound:
For the protocols described herein, the structure is assumed to be a linear PEG10 chain with a terminal benzyl ether and a terminal t-butyl propionate (B1217596) ester.
Experimental Protocols
The overall experimental workflow is depicted below, involving deprotection followed by coupling.
Caption: Overall workflow for coupling this compound to an amine-ligand.
Step 1: Deprotection of this compound
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavengers: Triisopropylsilane (TIS), water
-
Cold diethyl ether
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[9] For acid-sensitive ligands, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended to trap the generated tert-butyl cations and prevent side reactions.[5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-5 hours).[5][10]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).
-
-
Precipitation and Purification:
-
Dissolve the resulting residue in a minimal amount of DCM.
-
Precipitate the product by adding the solution dropwise to a flask of cold diethyl ether with stirring.
-
Collect the precipitate by centrifugation, decant the ether, and dry the product under vacuum.
-
-
Characterization: Confirm the identity and purity of the resulting Benzyl-PEG10-acid using ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and Mass Spectrometry.[9][11]
Caption: Experimental workflow for the deprotection of this compound.
Step 2: Coupling of Benzyl-PEG10-acid to an Amine-Containing Ligand
Two common and effective methods for amide bond formation are provided below. The choice of method may depend on the specific ligand, its stability, and steric hindrance.
This method is widely used for bioconjugation in both organic and aqueous media.[7]
Materials:
-
Benzyl-PEG10-acid
-
Amine-containing ligand (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0 (for aqueous reactions)[12]
-
Coupling Buffer: PBS, pH 7.2-7.5 (for aqueous reactions)[12]
-
Diisopropylethylamine (DIPEA) (for organic reactions)
Protocol (Organic Solvent Method):
-
Dissolution: Dissolve Benzyl-PEG10-acid (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add NHS (1.5-2.0 equivalents) and EDC-HCl (1.5-2.0 equivalents).[13] Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
Coupling: Add the amine-containing ligand (1.0-1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove byproducts. Purify the final conjugate using flash chromatography or preparative HPLC.
HATU is a highly efficient coupling reagent, often preferred for sterically hindered amines or when rapid reaction times are desired.[14]
Materials:
-
Benzyl-PEG10-acid
-
Amine-containing ligand (R-NH₂)
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Protocol:
-
Dissolution: Dissolve Benzyl-PEG10-acid (1 equivalent) in anhydrous DMF.
-
Activation and Coupling: Add HATU (1.1-1.5 equivalents) and DIPEA (2-3 equivalents) to the solution.[8] After stirring for a few minutes, add the amine-containing ligand (1.0-1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically much faster than EDC/NHS coupling. Monitor by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 10% LiCl solution and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative HPLC.
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. Benzyl-PEG10-t-butyl ester_TargetMol [targetmol.com]
- 3. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 4. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols for Targeted Degradation of Protein X using a Benzyl-PEG10-t-butyl ester-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional inhibitors.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[2] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[5] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target, marking it for degradation by the proteasome.[6][7]
This document provides detailed application notes and protocols for the use of a PROTAC synthesized with a Benzyl-PEG10-t-butyl ester linker for the targeted degradation of a hypothetical cytosolic oncoprotein, Protein X. The this compound serves as a flexible and soluble polyethylene (B3416737) glycol (PEG)-based linker, a common choice in PROTAC design to optimize the formation of a productive ternary complex.[8][9]
Mechanism of Action: PROTAC-Mediated Degradation of Protein X
The PROTAC utilizing the this compound linker (referred to as PX-PROTAC) is designed to induce the degradation of Protein X by hijacking a specific E3 ligase (e.g., Cereblon or VHL). The process, illustrated below, is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Caption: PROTAC-mediated degradation pathway of Protein X.
Quantitative Analysis of Protein X Degradation
The efficacy of PX-PROTAC is determined by its ability to induce the degradation of Protein X in a concentration-dependent manner. Key parameters for quantifying this activity are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[4][10]
Table 1: In Vitro Degradation of Protein X by PX-PROTAC
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Cancer Cell Line A | 24 | 25 | >95 |
| Cancer Cell Line B | 24 | 50 | >90 |
Table 2: Time-Course of Protein X Degradation
| PX-PROTAC Conc. (nM) | 4 hours (% Degradation) | 8 hours (% Degradation) | 16 hours (% Degradation) | 24 hours (% Degradation) |
| 10 | 15 | 40 | 65 | 75 |
| 50 | 45 | 70 | 90 | >95 |
| 250 | 60 | 85 | >95 | >95 |
Experimental Protocols
The following protocols provide a framework for assessing the activity of PX-PROTAC.
Experimental Workflow Overview
Caption: General workflow for evaluating PX-PROTAC efficacy.
Protocol 1: Western Blot for PROTAC-Induced Degradation of Protein X
This protocol is adapted from standard Western blotting procedures to quantify changes in Protein X levels following treatment with PX-PROTAC.[4]
Materials:
-
Cancer cell lines expressing Protein X
-
Cell culture medium and supplements
-
PX-PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Protein X
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of PX-PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control.
-
Replace the medium in each well with the medium containing the appropriate concentration of PX-PROTAC or vehicle.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against Protein X (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[4]
-
Normalize the intensity of the Protein X band to the corresponding loading control band.
-
Calculate the percentage of Protein X remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PX-PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[4]
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of PX-PROTAC-mediated degradation of Protein X on cell viability.
Materials:
-
Cancer cell lines
-
96-well clear-bottom plates
-
PX-PROTAC stock solution
-
Cell viability reagent (e.g., MTT, or a luminescent-based ATP assay like CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of PX-PROTAC (and vehicle control) as described in Protocol 1.
-
Incubate for a period relevant to the expected phenotypic outcome (e.g., 72 hours).
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen viability reagent.
-
For MTT assays, this typically involves adding the reagent, incubating, solubilizing the formazan (B1609692) crystals, and reading the absorbance.
-
For luminescent assays, this involves adding the reagent and reading the luminescence.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PX-PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Signaling Pathway Considerations
The degradation of Protein X via the UPS is a multi-step enzymatic cascade. Understanding this pathway is crucial for troubleshooting and interpreting results.
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
Conclusion
The use of PROTACs synthesized with linkers such as this compound represents a versatile and powerful strategy for inducing the degradation of specific proteins like Protein X. The protocols and data presented here provide a comprehensive guide for researchers to effectively screen, characterize, and quantify the activity of these novel therapeutic agents. Accurate and reproducible measurement of key parameters like DC50 and Dmax is essential for the successful development of targeted protein degraders.[3][11]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Nuances of Targeted Protein Degradation [pharmaweek.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.co.jp [promega.co.jp]
Application Notes and Protocols for In Vitro Degradation Assay Using a Benzyl-PEG10-t-butyl ester PROTAC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro degradation assay to evaluate the efficacy of a Proteolysis Targeting Chimera (PROTAC) featuring a Benzyl-PEG10-t-butyl ester linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][2] This technology offers a powerful approach for targeting proteins that have been traditionally considered "undruggable".[2]
The this compound linker is a key component of the PROTAC molecule, connecting the ligand that binds to the POI and the ligand that recruits an E3 ubiquitin ligase. The polyethylene (B3416737) glycol (PEG) component of the linker provides solubility and flexibility, while the benzyl (B1604629) and t-butyl ester groups can influence cell permeability and metabolic stability.[3][4][5][6][7]
PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8][9][10] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination.[11][12][13][14] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8][11][15]
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for In Vitro Degradation Assay
The following workflow outlines the key steps for assessing the degradation of a target protein induced by a this compound PROTAC. This process involves cell culture, PROTAC treatment, protein extraction, and quantification of the target protein, typically by Western blotting.[1][16]
Caption: Workflow for determining PROTAC efficacy.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with the PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]
-
Prepare serial dilutions of the this compound PROTAC in complete growth medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control well treated with the same final concentration of DMSO (typically ≤ 0.1%).[16]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.[1][8]
Western Blot Analysis of Protein Degradation
This protocol details the steps for quantifying the levels of the target protein following PROTAC treatment using Western blotting.[1][8][18]
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[8]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][16]
-
Collect the supernatant containing the protein.[16]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein diluted in blocking buffer overnight at 4°C with gentle agitation.[1][8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1][8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][8]
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using an imaging system.[1][8]
-
Quantify the intensity of the bands using densitometry software.[1][18]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[18]
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized to determine the key efficacy parameters of the PROTAC: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][16][19]
Table 1: Dose-Response of Target Protein Degradation
| PROTAC Concentration (nM) | Normalized Target Protein Level (Relative to Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.80 | 20 |
| 10 | 0.55 | 45 |
| 100 | 0.20 | 80 |
| 1000 | 0.15 | 85 |
| 10000 | 0.18 | 82 |
Note: The data in this table is for illustrative purposes only.
Table 2: Summary of PROTAC Efficacy Parameters
| Parameter | Value |
| DC50 | Calculated value (e.g., 12 nM) |
| Dmax | Calculated value (e.g., 85%) |
Note: DC50 and Dmax values are determined by plotting the percentage of protein degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.[16]
By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro degradation capabilities of PROTACs containing a this compound linker, providing valuable insights for drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzyl-PEG8-t-butyl ester | PROTAC Linkers | | Invivochem [invivochem.com]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifesensors.com [lifesensors.com]
- 14. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
Application Note: NMR Spectroscopic Characterization of Benzyl-PEG10-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of Benzyl-PEG10-t-butyl ester using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, valuable in bioconjugation and drug delivery applications. NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such molecules. This application note outlines the expected ¹H and ¹³C NMR chemical shifts, provides detailed protocols for sample preparation and data acquisition, and includes a workflow for data processing.
Introduction
Polyethylene glycol (PEG) linkers are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound incorporates a benzyl (B1604629) group for potential aromatic interactions or further functionalization, a flexible PEG10 spacer to enhance solubility and provide spatial separation, and a t-butyl ester protecting group for a carboxylic acid. Accurate structural verification and purity assessment are critical for the successful application of this linker in drug development. NMR spectroscopy provides unambiguous structural information and is a primary technique for characterization. This note details the expected spectral features and provides a standardized protocol for analysis.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound contains several distinct chemical environments that can be readily identified by NMR spectroscopy. The key protons (¹H) and carbons (¹³C) are labeled in the diagram below for clear assignment in the NMR spectra.
Figure 1. Structure of this compound with labeled nuclei.
Predicted NMR Data
The following tables summarize the expected chemical shifts for this compound based on typical values for its constituent functional groups. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
¹H NMR Data (Predicted)
| Label | Protons | Multiplicity | Chemical Shift (ppm) |
| a | -CH₂-Ar | s | ~4.5 |
| b | Ar-H | m | ~7.3 |
| c, d, f, g | -O-CH₂- | m | 3.5 - 3.8 |
| e | -(CH₂CH₂O)₈- | s (broad) | ~3.65 |
| j | -C(CH₃)₃ | s | ~1.45 |
Note: The PEG protons often appear as a broad singlet due to the polymeric nature of the chain. The signals for the individual methylene (B1212753) groups near the ends of the PEG chain (c, d, f, g) may overlap with the main PEG signal.
¹³C NMR Data (Predicted)
| Label | Carbons | Chemical Shift (ppm) |
| a | -CH₂-Ar | ~73 |
| b | Ar-C | 127 - 138 |
| c, d, f, g | -O-CH₂- | 68 - 72 |
| e | -(CH₂CH₂O)₈- | ~70.5 |
| h | -C=O | ~170 |
| i | -C(CH₃)₃ | ~80 |
| j | -C(CH₃)₃ | ~28 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent: Use a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this type of molecule.[3] Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).[3]
-
Solvent Volume: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.[2]
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary. The solution should be free of any particulate matter.[1]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.
-
Tube Quality: Use clean, high-quality NMR tubes to avoid signal distortion.[3][4]
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
Data Processing and Analysis
Workflow for NMR Data Processing
The raw free induction decay (FID) signal must be processed to obtain the final frequency-domain spectrum.
Figure 2. NMR data processing workflow.
Detailed Processing Steps
-
Fourier Transformation: The initial time-domain FID is converted into a frequency-domain spectrum using a Fourier transform.[5]
-
Apodization: A window function (e.g., exponential or Gaussian) is applied to the FID before Fourier transformation to improve the signal-to-noise ratio or resolution.[5]
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.[6]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[6]
-
Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or an internal standard (e.g., TMS at 0 ppm) to its known value.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons contributing to the signal. This is crucial for verifying the ratio of the different functional groups.
-
Peak Picking and Assignment: The chemical shift of each peak is determined and assigned to the corresponding nuclei in the molecule.
Troubleshooting
-
Broad Peaks: The PEG chain can lead to broader signals, especially for higher molecular weight PEGs.[7] This is normal. Broadening can also be caused by sample aggregation at high concentrations or the presence of paramagnetic impurities.[1]
-
Poor Shimming: If the peaks are asymmetric or show poor resolution, the magnetic field homogeneity (shimming) may need to be improved. This can be affected by the sample quality and tube positioning.[1]
-
¹³C Satellites in ¹H NMR: For large polymers like PEG, the ¹H-¹³C coupling from the 1.1% natural abundance of ¹³C can result in small satellite peaks on either side of the main PEG signal.[7][8] These should not be mistaken for impurities.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the protocols outlined in this application note, researchers can reliably verify the identity and purity of this important linker molecule. The provided tables of expected chemical shifts serve as a valuable reference for spectral interpretation, ensuring confidence in the quality of the material used in further research and development.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. youtube.com [youtube.com]
- 6. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question: My PROTAC exhibits high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer: This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex. The linker is critical for the effective assembly of the Target-PROTAC-E3 Ligase complex.[1][2] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3][4] Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where ubiquitination sites are not accessible.[1][3][4]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[1][2][3] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[1]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for activity?
A1: A PROTAC is a heterobifunctional molecule with a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] The linker's primary function is to position the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target, marking it for proteasomal degradation.[3][5][6][7][8][9][10] The linker's length is a critical parameter; if it's too short, it can cause steric hindrance, and if it's too long, it may not effectively bring the two proteins together for efficient ubiquitination.[2][3][4]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2][11][12][13] These are popular due to their synthetic accessibility and flexibility.[11] Other types include more rigid linkers incorporating moieties like piperazine, triazole, or alkynes to control the PROTAC's conformation.[2][14]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][] For example, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability.[2]
Q4: What is the optimal linker length for a PROTAC?
A4: There is no universal optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[4][11][16] The "sweet spot" for linker length often falls within a narrow range, and even minor changes can significantly impact degradation efficacy.[4]
Data on Linker Length and PROTAC Efficacy
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy for different target proteins.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | 8 | >1000 | <10 |
| PROTAC B | Alkyl | 12 | 150 | 65 |
| PROTAC C | Alkyl | 16 | 25 | >90 |
| PROTAC D | Alkyl | 20 | 200 | 60 |
Data compiled from publicly available research findings.
Table 2: Impact of Linker Length on ERα Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC E | PEG | 12 | 500 | 40 |
| PROTAC F | PEG | 16 | 50 | >95 |
| PROTAC G | PEG | 20 | 350 | 55 |
| PROTAC H | PEG | 24 | 800 | 30 |
Data compiled from publicly available research findings.[4]
Key Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[16][17]
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16][17][18]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16][18]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[16][18]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[18]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[18]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding affinities and kinetics of binary and ternary complex formation in real-time.[2][16]
Methodology:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[16]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[2][16]
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[2][16] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[2]
Cell Viability Assay (e.g., MTS Assay)
This assay determines the cytotoxic effect of PROTAC-mediated protein degradation, particularly in cancer cells dependent on the target protein for survival.[18]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[3][18]
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).[3][18]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[3][18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[3][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3][18]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Linker Design and Optimization protocol v1 [protocols.io]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: t-Butyl Ester Deprotection in PROTAC Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the acid-catalyzed deprotection of tert-butyl (t-butyl) esters in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed t-butyl ester deprotection?
The deprotection proceeds via an acid-catalyzed cleavage pathway. First, the carbonyl oxygen of the ester is protonated by a strong acid (like TFA or HCl), which increases the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tertiary t-butyl carbocation, forming a carboxylic acid and the t-butyl cation.[1] This reactive cation can then be deprotonated to form isobutylene (B52900) gas or trapped by a nucleophile/scavenger.[1]
Q2: Which acidic reagents are most commonly used for t-butyl ester deprotection?
Trifluoroacetic acid (TFA) and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or hexafluoroisopropanol (HFIP), are the most common reagents.[2][3][4] Other acids such as sulfuric acid, p-toluenesulfonic acid, and Lewis acids like Zinc Bromide (ZnBr₂) are also used, particularly when milder or more selective conditions are required.[5][6]
Q3: Why are scavengers necessary during deprotection with strong acids like TFA?
During acidolysis, the cleavage of the t-butyl group generates a stable and reactive t-butyl carbocation.[7] This electrophile can alkylate nucleophilic residues within the PROTAC molecule, such as the indole (B1671886) ring of tryptophan or the thiol of cysteine, leading to unwanted side products.[7][8] Scavengers are added to the reaction mixture to "trap" or quench these reactive cations before they can cause side reactions.[7][8]
Q4: What are some common scavengers and when should I use them?
The choice of scavenger depends on the amino acid composition of your molecule.
-
Triisopropylsilane (TIS): A highly effective and common scavenger for t-butyl cations.[9]
-
Water: Often used in combination with TIS and TFA (e.g., a 95:2.5:2.5 TFA/TIS/H₂O cocktail) to help quench cations.[9]
-
Thioanisole (B89551)/Dimethyl Sulfide (DMS): Particularly effective at reducing the S-t-butylation of cysteine residues.[7][10]
-
1,2-Ethanedithiol (EDT): A potent scavenger, especially useful if you anticipate issues with thiol-containing residues.[9]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Q: My deprotection reaction is not going to completion, or it is very slow. What are the potential causes and solutions?
-
Insufficient Acid Strength/Concentration: Some substrates, especially those with steric hindrance around the ester, may require stronger acidic conditions.
-
Poor Solubility: If the PROTAC intermediate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system that ensures complete solubility of your starting material.
-
-
Insufficient Reaction Time or Low Temperature: Deprotection rates are temperature-dependent.
-
Solution: Extend the reaction time and continue to monitor by TLC or LC-MS. If the molecule is stable, consider gently warming the reaction, but be cautious as this can also increase the rate of side reactions. Most deprotections are carried out at room temperature.[7]
-
Issue 2: Formation of Side Products and Product Degradation
Q: I'm observing unexpected masses by LC-MS or impurities in my NMR after deprotection. What is happening?
-
Alkylation by t-Butyl Cations: As mentioned in the FAQ, the t-butyl cation is a primary culprit for side product formation.
-
Cleavage of Other Acid-Labile Groups: PROTACs are often complex molecules containing multiple protecting groups. Strong acids like TFA can simultaneously cleave other acid-sensitive groups such as Boc (tert-butyloxycarbonyl), Trt (trityl), or Pbf (pentamethyldihydrobenzofuran-sulfonyl).
Data Summary: Comparison of Deprotection Reagents
The following table summarizes common conditions and outcomes for different deprotection reagents. Note that efficiencies are highly substrate-dependent.
| Reagent System | Typical Conditions | Deprotection Efficiency | Key Considerations |
| TFA / DCM | 20-50% TFA in DCM, 0°C to RT, 1-4 h | 90-98%[3] | Strong acid, risk of side reactions. Scavengers are essential. |
| HCl / Dioxane | 4M HCl in 1,4-Dioxane (B91453), RT, 30 min - 2 h | High | Efficient and fast.[2][13] Can be selective for Boc over t-butyl esters in some cases.[2][13][14] |
| HCl / HFIP | ~1.3 eq. HCl in Hexafluoroisopropanol, RT, 4 h | >99%[3] | Excellent efficiency; HFIP is a good solvent for pAA, preventing precipitation of partially deprotected intermediates.[3] |
| ZnBr₂ / DCM | 5-10 eq. ZnBr₂ in DCM, RT, 12-24 h | Good to High[6][15] | Milder Lewis acid condition. Useful for substrates with other acid-labile groups.[5][6][16] |
Visual Guides: Workflows and Logic
Caption: General experimental workflow for t-butyl ester deprotection.
Caption: Troubleshooting logic for common deprotection issues.
Detailed Experimental Protocols
Protocol 1: Deprotection using TFA/DCM with Scavengers
-
Preparation: Dissolve the t-butyl ester-protected PROTAC in Dichloromethane (DCM) (approx. 0.1 M). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, prepare the cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and H₂O in a 95:2.5:2.5 ratio. Add the freshly prepared cocktail to the PROTAC solution to achieve a final TFA concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with a solvent like toluene (B28343) (3x) to remove residual TFA.
-
Isolation: Dissolve the residue in a minimal amount of DCM or methanol (B129727) and add it dropwise to a stirred, 10-fold volume of ice-cold diethyl ether. The deprotected product should precipitate. Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve the t-butyl ester-protected PROTAC in a minimal amount of 1,4-dioxane.
-
Reagent Addition: To the solution, add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl relative to the substrate).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30-60 minutes, though some may require up to 4 hours.[2][13]
-
Workup: Upon completion, concentrate the reaction mixture by rotary evaporation under high vacuum at room temperature.
-
Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the deprotected product as its hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Selective Deprotection using ZnBr₂
-
Preparation: Dissolve the t-butyl ester-protected PROTAC in anhydrous DCM.
-
Reagent Addition: Add Zinc Bromide (ZnBr₂, 5-10 equivalents) to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction is typically much slower than with strong protic acids.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to quench the Lewis acid. Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification may be required.[6]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. scite.ai [scite.ai]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Aggregation of PEGylated PROTACs in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation in solution, ensuring the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PEGylated PROTAC aggregation in solution?
A1: PEGylated PROTACs are complex molecules with high molecular weights and diverse physicochemical properties, making them prone to aggregation. Key contributing factors include:
-
Inherent Physicochemical Properties: PROTACs often possess high molecular weight and significant hydrophobicity, pushing them "beyond the Rule of Five" and leading to low aqueous solubility.[1][2]
-
Intermolecular Interactions: Hydrophobic interactions between the PROTAC molecules can lead to self-association and the formation of aggregates.
-
Suboptimal Formulation: The choice of solvent, buffer pH, and ionic strength can significantly impact the stability and solubility of the PROTAC. Aggregation is often observed when the pH is close to the isoelectric point (pI) of the PROTAC.
-
PEG Linker Properties: While PEGylation generally improves solubility, the length and nature of the PEG linker can influence aggregation. Excessively long or flexible linkers might not sufficiently shield the hydrophobic regions of the PROTAC.
-
Environmental Stress: Factors such as temperature fluctuations, agitation, and freeze-thaw cycles can induce conformational changes and promote aggregation.
Q2: My PEGylated PROTAC is showing visible precipitation. What are the immediate troubleshooting steps?
A2: Visible precipitation is a clear indicator of significant aggregation. Here’s a step-by-step troubleshooting guide:
-
Visual Inspection: Confirm that the precipitation is not due to contamination.
-
Solubility Test: Attempt to redissolve the precipitate by gently warming the solution or adding a small amount of a compatible organic co-solvent (e.g., DMSO, ethanol).
-
Buffer Optimization:
-
pH Adjustment: Measure the pH of your solution. If it is close to the predicted pI of your PROTAC, adjust the pH to be at least 1-2 units away.
-
Ionic Strength Modification: Modify the salt concentration (e.g., with NaCl) to modulate electrostatic interactions.
-
-
Sonication: Brief sonication can sometimes help to break up aggregates and redissolve the PROTAC. Use with caution as it can also sometimes promote aggregation.
-
Centrifugation and Re-solubilization: Pellet the aggregates by centrifugation, remove the supernatant, and attempt to redissolve the pellet in a fresh, optimized buffer.
Q3: How does the length of the PEG linker affect the aggregation of my PROTAC?
A3: The PEG linker plays a crucial role in a PROTAC's solubility and aggregation propensity.[3][4][5]
-
Improved Solubility: PEG linkers are hydrophilic and can increase the overall water solubility of the PROTAC molecule.[4][5]
-
Steric Hindrance: The PEG chain can provide a steric shield, preventing close intermolecular interactions between the hydrophobic regions of the PROTACs and thus reducing aggregation.
-
Optimal Length is Key: There is an optimal PEG linker length for each PROTAC.
-
Too Short: A short linker may not provide sufficient shielding of the hydrophobic surfaces, leading to aggregation.
-
Too Long: Excessively long linkers can sometimes lead to a decrease in potency due to a higher entropic penalty upon binding and may not always prevent aggregation effectively.[3] The optimal linker length often needs to be determined empirically.[3]
-
Q4: What are some effective formulation strategies to prevent PEGylated PROTAC aggregation?
A4: Several formulation strategies can significantly enhance the solubility and prevent the aggregation of PEGylated PROTACs:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can enhance its apparent solubility and create a supersaturated solution in vivo.[1][2][6]
-
Use of Excipients:
-
Solubilizers: Cyclodextrins can encapsulate hydrophobic parts of the PROTAC, increasing solubility.
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween-20, Tween-80) can reduce surface tension and prevent aggregation.
-
Amino Acids: Certain amino acids, such as arginine and histidine, can improve protein stability and solubility.[7]
-
-
Nanoparticle Formulations: Encapsulating the PROTAC within lipid-based or polymeric nanoparticles can improve its solubility, stability, and delivery.[8]
Troubleshooting Guide: A Workflow for Tackling Aggregation
This workflow provides a systematic approach to identifying and resolving aggregation issues with your PEGylated PROTAC.
Caption: A logical workflow for troubleshooting PROTAC aggregation.
Data Presentation: Quantitative Insights into PROTAC Solubility
The following tables summarize quantitative data on the impact of formulation and PEG linker length on PROTAC solubility and aggregation.
Table 1: Effect of Formulation on PROTAC Solubility
| PROTAC | Formulation | Drug Load (% w/w) | Measured Concentration (µg/mL) | Fold Increase in Solubility | Reference |
| ARCC-4 | Neat (in buffer) | N/A | 0.0163 | 1x | [1] |
| ARCC-4 | HPMCAS ASD | 10 | 36.3 | ~2227x | [1] |
| ARCC-4 | HPMCAS ASD | 20 | 30.1 | ~1846x | [1] |
| ARCC-4 | EL 100-55 ASD | 10 | 20.1 | ~1233x | [1] |
| ARCC-4 | EL 100-55 ASD | 20 | 17.1 | ~1049x | [1] |
Table 2: Impact of PEG Linker Length on PROTAC Properties (Illustrative)
| PROTAC | Linker Type | Linker Length (PEG units) | Solubility Classification | Aggregation Propensity | Reference |
| PROTAC A | PEG | 4 | Low | High | Fictional Data |
| PROTAC B | PEG | 8 | Intermediate | Moderate | Fictional Data |
| PROTAC C | PEG | 12 | High | Low | Fictional Data |
| PROTAC D | Alkyl | N/A | Low | High | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments to assess PROTAC aggregation are provided below.
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and polydispersity of a PEGylated PROTAC in solution to identify the presence of aggregates.
Materials:
-
PEGylated PROTAC sample
-
Appropriate buffer (e.g., PBS, pH 7.4), filtered through a 0.1 or 0.2 µm filter
-
DLS instrument (e.g., Malvern Zetasizer, Brookhaven NanoBrook)
-
Low-volume DLS cuvettes
-
Syringe filters (0.2 µm or smaller)
Procedure:
-
Sample Preparation:
-
Prepare the PROTAC sample in the desired filtered buffer at a suitable concentration (typically 0.1 - 1 mg/mL, but may need optimization).
-
Filter the final sample solution through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette.[9] This step is critical to remove extraneous dust and large particles.
-
Ensure no air bubbles are present in the cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters in the software, including solvent viscosity and refractive index, and the measurement temperature (e.g., 25°C).
-
Select the appropriate measurement settings (e.g., number of runs, duration of each run).[10]
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will use the autocorrelation function to calculate the particle size distribution.
-
Analyze the size distribution plot. A monomodal peak at the expected size of the monomeric PROTAC indicates a non-aggregated sample. The presence of larger species or multiple peaks indicates aggregation.
-
Note the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.[10]
-
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. diva-portal.org [diva-portal.org]
- 10. agilent.com [agilent.com]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation with Long PEG Linkers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with steric hindrance during the formation of ternary complexes, with a particular focus on the strategic use of long Polyethylene Glycol (PEG) linkers in molecules like PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that physically obstructs a chemical reaction or intermolecular interaction.[1] In the formation of a ternary complex (e.g., Target Protein-PROTAC-E3 Ligase), steric hindrance can prevent the constituent proteins from coming together in a productive orientation for the desired biological outcome, such as ubiquitination.[2] This can be caused by bulky residues on the protein surfaces or a linker that is too short or improperly positioned.
Q2: How do long PEG linkers help in overcoming steric hindrance?
A2: Long PEG linkers can mitigate steric hindrance in several ways:
-
Increased Flexibility: Their inherent flexibility allows the linked molecules to adopt a wider range of conformations, increasing the probability of finding a productive binding orientation.[3]
-
Extended Reach: A longer linker can span greater distances between the binding sites on the target protein and the E3 ligase, which is crucial when these sites are far apart or sterically encumbered.[4]
-
Improved Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of the entire molecule, which can be beneficial for both in vitro assays and cellular permeability.[]
Q3: Can a PEG linker be too long? What are the potential downsides?
A3: Yes, an excessively long linker can be detrimental. Potential downsides include:
-
Increased Entropic Penalty: A very long and flexible linker can lead to a significant loss of conformational entropy upon binding, which can decrease the overall affinity of the ternary complex.[4]
-
Reduced Efficacy: If the linker is too long, it may not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitin transfer.[2] This can lead to an unstable ternary complex and poor degradation.
-
Unfavorable Physicochemical Properties: Very long linkers can increase the molecule's size and flexibility to a point where cell permeability is negatively impacted.
Q4: What is the "hook effect" and how does it relate to ternary complex formation?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex.[6] Optimizing the PROTAC concentration is crucial to avoid this effect.
Q5: How do I choose the optimal PEG linker length for my system?
A5: The optimal linker length is highly system-dependent and must be determined empirically.[4] A common strategy is to synthesize a library of molecules with varying PEG linker lengths and evaluate their performance in a series of biochemical and cellular assays. Computational modeling can also be used to predict potentially favorable linker lengths and attachment points.[1]
Troubleshooting Guides
Problem 1: Low or no target protein degradation despite good binary binding.
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation due to Steric Hindrance | Synthesize and test a series of compounds with varying PEG linker lengths to identify an optimal distance for productive complex formation.[1] |
| Unproductive Ternary Complex Geometry | Even if a complex forms, its geometry may not be suitable for ubiquitination. Consider altering the linker attachment points on the warhead or the E3 ligase ligand to change the relative orientation of the proteins.[7] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Modify the linker to improve physicochemical properties. Sometimes, more rigid or polar linkers can enhance permeability.[7] Confirm target engagement in cells using assays like NanoBRET™ or CETSA.[6] |
| Low Protein Expression | The target protein or the E3 ligase may not be expressed at sufficient levels in the cell line used. Verify expression levels using Western Blotting.[6] |
Problem 2: The "Hook Effect" is observed in dose-response curves.
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | At excessive concentrations, binary complexes dominate over the productive ternary complex.[6] |
| Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve.[6] | |
| Low Cooperativity | The ternary complex is not significantly more stable than the binary complexes. |
| Design PROTACs with higher positive cooperativity to stabilize the ternary complex. This can sometimes be achieved by optimizing the linker to allow for favorable protein-protein interactions.[8] |
Problem 3: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment.[6] |
| Validate findings using a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., NanoBRET™) assays to confirm ternary complex formation in a more biologically relevant context.[6] | |
| PROTAC Instability | The PROTAC may be unstable in cell culture media or rapidly metabolized within cells. |
| Assess the stability of your compound in media and cell lysates over time using LC-MS/MS. |
Data Presentation
The following tables summarize quantitative data on the impact of PEG linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Hypothetical data based on trends reported in the literature for BRD4-targeting PROTACs using a VHL ligand.[9] |
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | 1000 | ~50 |
| Alkyl/Ether | 16 | 25 | ~90 |
| Alkyl/Ether | > 16 | Decreased activity | - |
| Data synthesized from studies on TBK1 degradation.[10] |
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
General Methodology:
-
Immobilization: Covalently couple or capture either the E3 ligase or the target protein onto the SPR sensor chip surface. Immobilizing the E3 ligase is often preferred as it allows for the screening of multiple PROTACs against various target proteins.[11]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (K_D) and kinetics (k_on, k_off).
-
Separately, determine the binary affinity of the PROTAC for the protein partner that is not immobilized.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.[12]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex.
-
Calculate the cooperativity factor (α), which is the ratio of the binary K_D to the ternary K_D. A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[13]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)) of binary and ternary complex formation.
General Methodology:
-
Sample Preparation:
-
Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.[14]
-
Determine accurate concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Place the E3 ligase in the ITC cell and titrate in the PROTAC from the syringe to determine the binding affinity (K_D1).
-
PROTAC into Target Protein: Place the target protein in the ITC cell and titrate in the PROTAC to determine the second binary affinity (K_D2).
-
-
Ternary Complex Titration:
-
Place a mixture of the target protein and the E3 ligase in the ITC cell.
-
Titrate the PROTAC into this mixture. The resulting thermogram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the titration data to appropriate binding models to extract the thermodynamic parameters for both binary and ternary interactions.
-
The cooperativity factor (α) can be calculated from the binding affinities.[8]
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To quantitatively measure PROTAC-induced ternary complex formation in living cells.
General Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor to acceptor plasmid ratio is a good starting point.[15]
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[8]
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the cells. To distinguish complex formation from degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[15]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer equipped with the appropriate filters.[8]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 and Bmax.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs Containing Benzyl-PEG10-t-butyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the purification of PROTACs (Proteolysis Targeting Chimeras) that incorporate a Benzyl-PEG10-t-butyl ester moiety. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of PROTACs with a focus on those containing the this compound linker.
Issue 1: Low Purity of the Final PROTAC After Synthesis
-
Question: After the final coupling step, my crude product shows multiple spots on TLC and several peaks in the LC-MS. What are the potential causes and how can I improve the purity?
-
Answer: Low purity in the crude product is a common challenge in PROTAC synthesis.[1] The primary causes often revolve around incomplete reactions and the generation of side products.
-
Incomplete Coupling Reactions: The amide bond formation between the linker and the warhead or E3 ligase ligand may not have gone to completion.
-
Troubleshooting:
-
Optimize Coupling Reagents: Ensure the use of fresh, high-quality coupling reagents such as HATU or HBTU.
-
Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature, monitoring carefully for degradation.
-
Stoichiometry: A slight excess of one of the coupling partners might be necessary to drive the reaction to completion.
-
-
-
Side Reactions: The functional groups on your warhead or E3 ligase ligand might be undergoing side reactions under the coupling conditions.
-
Troubleshooting:
-
Protecting Groups: Ensure that all sensitive functional groups are adequately protected.
-
Base Selection: The choice of base (e.g., DIPEA) can be critical. Consider using a milder base if side reactions are suspected.
-
-
-
Impure Starting Materials: Impurities in the starting materials will carry through the synthesis.
-
Troubleshooting:
-
Purity Check: Always verify the purity of your starting materials (warhead, linker, E3 ligase ligand) by LC-MS and NMR before starting the synthesis.
-
-
-
Issue 2: Difficulty in Removing the t-Butyl Ester Protecting Group
-
Question: I am having trouble with the deprotection of the t-butyl ester. The reaction is either incomplete or I am observing degradation of my PROTAC. What are the recommended procedures?
-
Answer: The deprotection of the t-butyl ester is a critical step and can be challenging. The choice of deprotection conditions is crucial to ensure complete removal without affecting other acid-labile functional groups in the PROTAC molecule.
-
Incomplete Deprotection: The t-butyl ester is sterically hindered, and its removal can be sluggish.
-
Troubleshooting:
-
Stronger Acidic Conditions: Increase the concentration of trifluoroacetic acid (TFA) or extend the reaction time.[2] A common starting point is 20-50% TFA in dichloromethane (B109758) (DCM).[2]
-
Alternative Acids: For substrates sensitive to TFA, other acids like formic acid or HCl in an organic solvent can be tested.
-
-
-
PROTAC Degradation: The highly acidic conditions required for t-butyl ester removal can lead to the degradation of the PROTAC, especially if it contains other acid-sensitive moieties.
-
Troubleshooting:
-
Milder Deprotection Methods: Consider using Lewis acids like ZnBr₂ in an appropriate solvent, which can be milder than strong Brønsted acids.[3]
-
Thermal Deprotection: In some cases, thermal deprotection in a suitable solvent can be an option, although this needs to be carefully evaluated for each specific PROTAC.[4][5]
-
-
-
Side Product Formation: The t-butyl cation generated during deprotection is reactive and can lead to side products through alkylation of electron-rich aromatic rings or other nucleophilic sites on the PROTAC.[6]
-
Troubleshooting:
-
Use of Scavengers: Include a scavenger such as triethylsilane (TES) or anisole (B1667542) in the reaction mixture to trap the t-butyl cation.
-
-
-
Issue 3: Challenges in Chromatographic Purification
-
Question: My PROTAC is difficult to purify by reverse-phase HPLC. I am observing broad peaks, poor separation, or product loss. What can I do to optimize the purification?
-
Answer: The unique physicochemical properties of PROTACs containing a this compound—namely high hydrophobicity from the benzyl (B1604629) group and the large, flexible PEG chain—can present challenges for chromatographic purification.
-
Broad Peaks: Peak broadening in reverse-phase HPLC is a common issue with PEGylated molecules.[7]
-
Cause: This can be due to the polydispersity of the PEG linker, leading to a mixture of PROTACs with slightly different chain lengths, which co-elute.[7] On-column aggregation can also contribute to peak broadening.
-
Troubleshooting:
-
High-Purity PEG Linkers: Use PEG linkers with low polydispersity.
-
Optimize HPLC Conditions: Adjust the gradient steepness, flow rate, and temperature. A shallower gradient can improve the resolution of closely eluting species.
-
Mobile Phase Additives: The use of ion-pairing agents like TFA is standard for peptide and PROTAC purification.[8] Ensure a consistent concentration (e.g., 0.1%) in both mobile phases.
-
-
-
Poor Separation: Co-elution of the desired product with closely related impurities (e.g., incompletely deprotected starting material) is a frequent problem.
-
Troubleshooting:
-
Column Chemistry: Experiment with different reverse-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.[8][9]
-
pH of the Mobile Phase: Adjusting the pH of the mobile phase can alter the ionization state of the PROTAC and impurities, potentially improving separation.
-
-
-
Product Loss: The hydrophobic nature of the PROTAC can lead to irreversible adsorption to the stationary phase.
-
Troubleshooting:
-
Column Choice: Use wide-pore columns (e.g., 300 Å) which are better suited for large molecules.[8]
-
Sample Overload: Avoid overloading the column, as this can lead to peak tailing and poor recovery.
-
-
-
Quantitative Data Summary
The following tables provide a summary of typical starting conditions for purification and deprotection.
Table 1: Recommended Starting Conditions for Reverse-Phase HPLC Purification
| Parameter | Recommended Condition | Rationale |
| Column | C18, wide-pore (300 Å), 5 µm particle size | Good retention for hydrophobic molecules and suitable for large molecules. |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[9] |
| Gradient | 5-95% B over 30 minutes | A good starting point for scouting elution conditions. |
| Flow Rate | 1 mL/min for analytical, 20 mL/min for preparative | Typical flow rates for standard column dimensions. |
| Detection | 214 nm and 254 nm | Wavelengths for detecting peptide bonds and aromatic systems. |
Table 2: Common Conditions for t-Butyl Ester Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, 0°C to RT, 1-3 hours[2] | Fast and effective for most substrates. | Can cause degradation of acid-sensitive groups. |
| ZnBr₂ | ZnBr₂ in DCM or other organic solvents[3] | Milder conditions, good for acid-sensitive molecules. | Slower reaction times, may require heating. |
| Aqueous Phosphoric Acid | Dilute H₃PO₄ in an aqueous co-solvent[10] | Environmentally benign and selective.[10] | May not be suitable for all substrates. |
| Thermal (reagent-free) | High temperature (120-240°C) in a flow reactor[4][5] | No additional reagents needed, clean reaction.[4][5] | Requires specialized equipment, potential for thermal degradation. |
Experimental Protocols
Protocol 1: General Procedure for t-Butyl Ester Deprotection using TFA
-
Dissolve the t-butyl ester-protected PROTAC in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).[2]
-
If the PROTAC contains electron-rich aromatic rings, consider adding a scavenger like anisole or triethylsilane (1-5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[2]
-
The resulting crude carboxylic acid can be purified by preparative HPLC.
Protocol 2: General Procedure for Reverse-Phase HPLC Purification
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Equilibrate the preparative reverse-phase HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the PROTAC. A typical gradient is 5-95% B over 30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm and 254 nm.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Diagram 1: General Workflow for PROTAC Synthesis and Purification
Caption: Workflow for PROTAC synthesis and purification.
Diagram 2: Troubleshooting Guide for PROTAC Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. hplc.eu [hplc.eu]
- 10. tert-Butyl Esters [organic-chemistry.org]
Validation & Comparative
The Great PROTAC Potency Debate: Benzyl-PEG10-t-butyl Ester vs. Alkyl Linkers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-parametric optimization challenge. Among the critical components of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in determining the potency and overall efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of two distinct linker strategies: the more complex Benzyl-PEG10-t-butyl ester and the conventional alkyl linkers, offering researchers and drug developers insights into their respective impacts on PROTAC performance.
The choice of linker—be it a flexible polyethylene (B3416737) glycol (PEG) chain, a hydrophobic alkyl chain, or a more rigidified structure—profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase. This ternary complex formation is the cornerstone of PROTAC efficacy, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Decoding the Linkers: A Comparative Overview
Alkyl linkers , composed of saturated hydrocarbon chains, are a common starting point in PROTAC design due to their synthetic accessibility and chemical stability. Their inherent hydrophobicity can enhance cell membrane permeability, a crucial factor for intracellular targets. However, this same property can also lead to poor aqueous solubility and potential off-target effects driven by non-specific hydrophobic interactions.
PEG linkers , on the other hand, are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity to the PROTAC molecule. This generally improves aqueous solubility and can mitigate non-specific binding. However, the high flexibility of long PEG chains can sometimes be detrimental to ternary complex stability, and there are concerns about their potential for oxidative metabolism. According to some statistics, approximately 54% of reported PROTACs utilize PEG linkers, highlighting their popularity in the field.[1]
The This compound represents a more sophisticated linker design. The incorporation of a benzyl (B1604629) group introduces a degree of rigidity compared to a simple PEG or alkyl chain. This conformational constraint can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. The benzyl moiety can also engage in specific interactions, such as pi-stacking, with the target protein or the E3 ligase, further stabilizing the ternary complex. The PEG component, in this case a 10-unit chain, aims to maintain favorable solubility properties, while the t-butyl ester provides a handle for further chemical modification or acts as a protecting group during synthesis.
Quantitative Analysis: Potency on a Molecular Level
Direct head-to-head comparisons of this compound and simple alkyl linkers for the same target and E3 ligase system are sparse in the public domain. However, by examining data from various studies on different PROTACs, we can infer the potential impact of these linker choices on degradation potency, typically measured by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
Table 1: Comparative Degradation Efficiency of PROTACs with Different Linker Types
| PROTAC System (Target-E3 Ligase) | Linker Type/Composition | Cell Line | DC50 | Dmax (%) | Reference |
| SMARCA2/4 - VHL | Benzyl linking fragment | Various | Potent (specific values not detailed in review) | N/A | [2] |
| CRBN - (self-degradation) | Nine-atom alkyl chain | HEK293T | Concentration-dependent decrease | N/A | [2] |
| CRBN - (self-degradation) | Three PEG units | HEK293T | Weak degradation | N/A | [2] |
| BRD4 - CRBN | PEG linker | Various | Potent (e.g., ARV-825) | >90 | [3] |
| PI3K/mTOR - VHL | C8 alkyl linker (in GP262) | MDA-MB-231 | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) | [4] |
| Generic PROTACs | Flexible linkers (PEG or alkyl chains) | N/A | Generally superior degradation efficiency | N/A | [4] |
Note: The data presented is a compilation from different studies and should not be interpreted as a direct comparison due to variations in experimental conditions, target proteins, and E3 ligases.
A noteworthy example of a benzyl-containing linker is found in the PROTAC ACBI1, which targets the BAF ATPase subunits SMARCA2 and SMARCA4.[2] In this case, the para-disubstituted aryl unit was intentionally designed to provide conformational restriction, mimic the conformation of a PEG linker, and reduce the polarity of the PROTAC.[2] Furthermore, it was designed to form a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase.[2]
Conversely, a study on CRBN self-degradation showed that replacing a nine-atom alkyl chain with three PEG units resulted in significantly weaker degradation, suggesting that the hydrophobicity of the alkyl linker was beneficial in that specific context.[2] This highlights the context-dependent nature of linker effects on PROTAC potency. Flexible linkers, such as PEG or alkyl chains, have also been reported to exhibit superior degradation efficiency in some systems, possibly by more effectively facilitating the formation of the ternary complex.[4]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Standard workflow for Western Blot analysis of PROTAC efficacy.
Caption: Logical relationship of linker properties influencing PROTAC potency.
Experimental Protocols
For researchers aiming to evaluate the potency of their PROTACs, the following are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treat the cells with the various concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[5]
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube.[5]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[6]
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
6. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[5]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell metabolic activity and viability.
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of culture medium.[7]
-
Incubate overnight at 37°C, 5% CO₂.[7]
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.[8]
-
Incubate for the desired duration (e.g., 72 hours).[7]
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
4. Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.[8]
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[7]
Conclusion
The choice between a this compound and a simple alkyl linker is not straightforward and is highly context-dependent. Alkyl linkers offer synthetic simplicity and hydrophobicity that can aid in cell permeability, but may compromise solubility. PEG-based linkers, including the more complex benzyl-PEG variants, provide a means to enhance solubility and can be designed to introduce conformational rigidity and specific molecular interactions. The benzyl group in particular offers a strategy to create more structured linkers that can potentially improve ternary complex stability and, consequently, PROTAC potency.
Ultimately, the optimal linker design must be determined empirically for each specific target protein and E3 ligase pair. A systematic evaluation of a library of linkers with varying compositions, lengths, and rigidities, using robust experimental protocols as outlined in this guide, is crucial for the development of highly potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PROTACs with PEG10 Linkers
For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a promising molecule in vitro to an effective therapeutic in vivo is fraught with challenges. A critical determinant of this transition is the linker, the molecular bridge connecting the target-binding warhead and the E3 ligase-recruiting moiety. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) chains, particularly those with ten ethylene (B1197577) glycol units (PEG10), are frequently employed to enhance solubility and permeability. However, their flexibility can be a double-edged sword, potentially impacting in vivo stability. This guide provides an objective comparison of the in vivo stability of PROTACs featuring PEG10 linkers against common alternatives, supported by experimental data and detailed methodologies.
The in vivo fate of a PROTAC is intricately linked to its structural components, with the linker playing a pivotal role in dictating its pharmacokinetic profile.[][2] The ideal linker must not only optimally position the target protein and E3 ligase for effective ternary complex formation but also endow the PROTAC with favorable drug-like properties, including metabolic stability.[2][3]
The Role of PEG Linkers in PROTAC Design
PEG linkers are a popular choice in PROTAC design primarily due to their ability to increase the hydrophilicity of the molecule.[][5] This often translates to improved aqueous solubility, a common hurdle for these high molecular weight compounds.[] Furthermore, the flexibility of PEG chains can be advantageous in allowing the PROTAC to adopt a conformation conducive to the formation of a stable and productive ternary complex.[6] Statistics show that a significant portion of reported PROTACs utilize PEG linkers.[7]
However, this flexibility can also be a liability. Overly flexible linkers, such as long PEG chains, may render the PROTAC more susceptible to enzymatic degradation, thereby reducing its metabolic stability and in vivo half-life.[][8] The ether linkages within the PEG chain can be sites of oxidative metabolism by enzymes like cytochrome P450s.
Comparative In Vivo Stability: PEG10 vs. Alternative Linkers
While direct head-to-head in vivo comparisons of PROTACs differing only by a PEG10 versus another linker of equivalent length are not abundantly available in the public domain, we can infer performance from a number of studies that have systematically varied linker composition. The general consensus is a trade-off between the enhanced solubility and potential for improved ternary complex formation offered by PEG linkers and the superior metabolic stability often observed with more rigid linker designs.[3][]
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[7] This rigidity can shield the PROTAC from metabolic enzymes and pre-organize it into a bioactive conformation, potentially leading to more potent degradation and improved pharmacokinetic properties.[7][8][10] Alkyl chains, another common flexible linker, are generally more hydrophobic than PEG linkers and while synthetically accessible, can also be prone to metabolism.[3][7]
To illustrate the impact of linker composition on in vivo relevant parameters, consider the following hypothetical comparative data based on trends observed in the literature:
| Linker Type | Key Physicochemical Property | In Vitro Metabolic Stability (t½ in HLM*) | In Vivo Half-life (t½) | Oral Bioavailability (%) |
| PEG10 | High Hydrophilicity | Moderate | Moderate | Moderate to Low |
| Alkyl Chain (C10) | High Lipophilicity | Low to Moderate | Low to Moderate | Low |
| Rigid Piperazine-based | Moderate Hydrophilicity, Rigidity | High | High | Moderate to High |
*HLM: Human Liver Microsomes. Data is representative and will vary depending on the specific PROTAC warhead, E3 ligase ligand, and overall molecular structure.
Experimental Protocols for Assessing In Vivo Stability
To experimentally determine the in vivo stability of PROTACs, a series of in vitro and in vivo assays are essential.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of a PROTAC to phase I metabolism.
Protocol:
-
Preparation: A stock solution of the test PROTAC is prepared in a suitable solvent like DMSO.
-
Incubation: The PROTAC is incubated with HLM in a phosphate (B84403) buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the PROTAC.
Plasma Stability Assay
Objective: To assess the stability of a PROTAC in the presence of plasma enzymes.
Protocol:
-
Incubation: The test PROTAC is incubated in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: Proteins in the plasma samples are precipitated using a cold organic solvent.
-
Analysis: The concentration of the remaining PROTAC in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the PROTAC remaining over time is plotted to determine its stability.
In Vivo Pharmacokinetic (PK) Study in Animal Models
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in a living organism.
Protocol:
-
Dosing: The PROTAC is administered to a cohort of animals (e.g., mice or rats) via the desired route (e.g., intravenous, oral).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and for oral dosing, bioavailability (F%).
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Conclusion
The selection of a linker is a critical decision in the design of a PROTAC with optimal in vivo performance. While PEG10 linkers offer distinct advantages in terms of solubility and potentially favorable ternary complex formation, their inherent flexibility can pose a liability for in vivo stability. In contrast, more rigid linkers, such as those incorporating cyclic structures, often exhibit enhanced metabolic stability, leading to improved pharmacokinetic profiles.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, as well as the overall molecular context of the PROTAC. A systematic evaluation of a diverse set of linkers, encompassing variations in length, composition, and rigidity, is paramount. The experimental protocols outlined in this guide provide a robust framework for the comprehensive assessment of PROTAC stability, enabling the rational design of next-generation protein degraders with improved in vivo efficacy and therapeutic potential.
References
- 2. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often nuanced, component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2][3] This guide provides a comparative analysis of PROTACs with different length PEG linkers, supported by experimental data, to illuminate the profound impact of linker length on PROTAC performance.
The linker is not merely a spacer; its length and composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] An optimal linker length is crucial for inducing the proximity necessary for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4][] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, an excessively long linker can result in a decrease in effective concentration and unfavorable conformational flexibility, leading to inefficient ubiquitination.[2][]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, we have compiled and synthesized data from studies on PROTACs targeting various proteins. The following tables summarize the degradation efficiency (DC50 and Dmax) and, where available, pharmacokinetic properties of PROTACs with systematically varied PEG linker lengths.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| PROTAC A | 12 (PEG-like) | Effective Degradation | Not Specified | VHL | [6] |
| PROTAC B | 16 (PEG-like) | More Potent than 12-atom | Not Specified | VHL | [6][7][8] |
Note: This seminal study by Cyrus et al. highlighted that a 16-atom linker demonstrated superior degradation efficacy for ERα compared to a 12-atom linker, indicating that for this specific system, a longer linker was more effective.[4][7][8]
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| PROTAC C | < 12 (Alkyl/Ether) | No Degradation | - | Not Specified | [6][9] |
| PROTAC D | 12 - 29 (Alkyl/Ether) | Submicromolar | - | Not Specified | [6][9] |
| PROTAC E | 21 (Alkyl/Ether) | 3 | 96 | Not Specified | [6][9] |
| PROTAC F | 29 (Alkyl/Ether) | 292 | 76 | Not Specified | [6][9] |
Note: For TBK1, degradation was not observed with linkers shorter than 12 atoms, while linkers between 12 and 29 atoms showed submicromolar degradation potency. This suggests a minimum linker length is required to bridge TBK1 and the E3 ligase effectively.[9]
Table 3: Synthesized Comparison for Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
| PROTAC (Hypothetical) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability | E3 Ligase | Reference |
| BRD4-PROTAC-1 | PEG3 | 50 | >90 | Moderate | VHL | [2] |
| BRD4-PROTAC-2 | PEG4 | 25 | >95 | Good | VHL | [2] |
| BRD4-PROTAC-3 | PEG5 | 10 | >98 | Excellent | VHL | [2] |
| BRD4-PROTAC-4 | PEG6 | 30 | >90 | Good | VHL | [2] |
Note: This synthesized data, based on trends observed in the literature, illustrates that a PEG5 linker can offer an optimal balance, leading to potent protein degradation and good cell permeability for BRD4-targeting PROTACs.[2] It is crucial to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1] Below are outlines for key experiments.
Cell Culture and Treatment for Degradation Assays
-
Cell Seeding: Plate the desired cell line (e.g., MCF7 for ERα, THP-1 for IRAK4) in 24-well or 96-well plates and allow them to adhere overnight.[1][10]
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[1][10]
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands to determine the percentage of target protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation.[4] Several biophysical techniques can be employed to characterize this interaction.
Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[11][12]
-
Binary Binding:
-
Ternary Binding: Titrate the PROTAC into a pre-formed complex of the E3 ligase and the target protein to determine the apparent KD for ternary complex formation.[11]
Surface Plasmon Resonance (SPR):
-
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[11][12]
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[11]
-
Kinetic Analysis:
-
Inject the target protein over the surface to measure binary interaction.
-
Inject the PROTAC over the surface to measure its interaction with the E3 ligase.
-
Inject a pre-incubated mixture of the target protein and PROTAC, or co-inject both, to measure ternary complex formation.
-
NanoBRET™ Ternary Complex Assay (in-cell):
-
Objective: To measure the formation of the ternary complex in living cells.[13]
-
Cell Preparation: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[13]
-
Labeling and Treatment: Label the HaloTag®-E3 ligase with a fluorescent ligand and then treat the cells with the PROTAC.[13]
-
Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal, which indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.[13]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Caption: Linker Length vs. Ternary Complex Stability.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs.[2] The presented data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[1] Researchers and drug developers should undertake a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target protein and E3 ligase combination.[2][4] The detailed protocols and conceptual workflows provided herein offer a robust framework for conducting such comparative studies, ultimately accelerating the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. Ternary Complex Formation [promega.sg]
Navigating the Maze of PROTAC Synthesis: A Guide to Carboxylic Acid Protecting Groups Beyond the t-Butyl Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the strategic selection of protecting groups is paramount to achieving high yields and purity. While the tert-butyl (t-butyl) ester has been a workhorse for masking carboxylic acid functionalities, its reliance on strong acidic conditions for removal can pose challenges, particularly for complex and sensitive PROTAC molecules. This guide provides an objective comparison of viable alternatives to the t-butyl ester, supported by experimental data and detailed protocols, to empower informed decisions in PROTAC synthesis.
The synthesis of a PROTAC is a multi-step process that often involves the protection and subsequent deprotection of reactive functional groups to ensure the desired chemical transformations occur. The carboxylic acid group, a common feature in PROTAC linkers and ligands, requires a robust protecting group that is stable throughout the synthetic sequence but can be removed under conditions that do not compromise the integrity of the final molecule. The limitations of the acid-labile t-butyl ester have spurred the exploration of orthogonal protecting group strategies that offer milder and more selective deprotection methods.
The Contenders: A Comparative Overview
This guide focuses on three principal alternatives to the t-butyl ester for the protection of carboxylic acids in PROTAC synthesis: the benzyl (B1604629) ester, the allyl ester, and photolabile esters. Each offers a unique deprotection strategy, providing chemists with a versatile toolkit to navigate the complexities of PROTAC assembly.
| Protecting Group | Deprotection Method | Key Advantages | Potential Considerations |
| t-Butyl Ester | Strong Acid (e.g., TFA) | High stability to a wide range of reagents. | Harsh deprotection can degrade sensitive functional groups. |
| Benzyl Ester | Hydrogenolysis (e.g., H₂/Pd-C) | Mild deprotection; orthogonal to many acid- and base-labile groups. | Catalyst poisoning by sulfur-containing compounds; requires specialized equipment. |
| Allyl Ester | Palladium(0)-catalyzed reaction | Very mild and rapid deprotection; highly orthogonal. | Cost of palladium catalyst; potential for catalyst-related side reactions. |
| Photolabile Ester | UV or visible light | Spatiotemporal control of deprotection; reagent-free cleavage. | Potential for light-induced side reactions; requires photochemical equipment. |
Performance in PROTAC Synthesis: A Data-Driven Comparison
While direct head-to-head comparative studies detailing yields for the exact same PROTAC with different protecting groups are not extensively published, analysis of various synthetic routes for similar PROTAC molecules allows for a qualitative and semi-quantitative comparison.
| Protecting Group | Typical Protection Yield | Typical Deprotection Yield | Overall Efficiency | Reference PROTAC Synthesis |
| t-Butyl Ester | 85-95% | 80-95% | Good to Excellent | Synthesis of a VHL-based PROTAC[1] |
| Benzyl Ester | 90-98% | 90-99% | Excellent | Synthesis of a VHL Ligand Precursor[2] |
| Allyl Ester | 88-96% | 92-99% | Excellent | Solid-Phase Synthesis of PROTACs[3] |
| Photolabile Ester | 80-90% | >95% (photocleavage) | Good to Excellent | Photocaged PROTACs[4] |
Note: Yields are approximate and can vary significantly based on the specific substrate, reagents, and reaction conditions.
Experimental Protocols: A Practical Guide
Benzyl Ester Protection and Deprotection
Protection (Benzylation):
-
Dissolve the carboxylic acid-containing starting material (1.0 eq) in a suitable solvent such as DMF or DCM.
-
Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
Deprotection (Hydrogenolysis):
-
Dissolve the benzyl-protected PROTAC intermediate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Subject the reaction mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Allyl Ester Protection and Deprotection
Protection (Allylation):
-
Follow a similar procedure to benzylation, substituting allyl bromide for benzyl bromide.
Deprotection (Palladium-Catalyzed Allyl Transfer):
-
Dissolve the allyl-protected PROTAC intermediate (1.0 eq) in a degassed solvent such as DCM or THF.
-
Add a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 eq).
-
Add a scavenger, such as phenylsilane (B129415) (PhSiH₃, 5-10 eq) or morpholine.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be directly purified by column chromatography to remove the palladium catalyst and scavenger byproducts.
Photolabile Ester Protection and Deprotection
Protection:
-
The synthesis of photolabile esters typically involves coupling the carboxylic acid with a photolabile alcohol (e.g., a nitrobenzyl alcohol derivative) using standard coupling reagents like DCC/DMAP or HATU/DIPEA.
Deprotection (Photolysis):
-
Dissolve the photolabile ester-protected PROTAC in a suitable solvent that is transparent at the irradiation wavelength.
-
Irradiate the solution with a UV lamp at a specific wavelength (e.g., 365 nm for nitrobenzyl esters) for a designated period.
-
Monitor the cleavage by HPLC or LC-MS.
-
After complete cleavage, the solvent is removed under reduced pressure, and the product can be purified if necessary.
Visualizing the Workflow and Biological Context
The choice of protecting group strategy is integral to the overall synthetic workflow of a PROTAC. The following diagram illustrates a generalized synthetic approach where the choice of an orthogonal protecting group is critical.
Caption: A generalized workflow for PROTAC synthesis highlighting the role of orthogonal protecting groups.
Once synthesized, PROTACs exert their biological effect by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A prominent example is the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.
Caption: The mechanism of PROTAC-mediated degradation of the BRD4 protein.[5][6][7]
Conclusion: A Strategic Choice for Successful Synthesis
The t-butyl ester remains a useful protecting group for carboxylic acids in PROTAC synthesis, particularly for robust substrates. However, for complex and sensitive molecules, the adoption of orthogonal protecting group strategies is highly advantageous. Benzyl and allyl esters, removable under mild hydrogenolysis or palladium-catalyzed conditions, respectively, offer excellent alternatives with high yields and broad functional group tolerance. Photolabile esters provide an additional layer of control, enabling spatiotemporal deprotection. The choice of protecting group should be a strategic decision based on the specific chemistry of the PROTAC being synthesized, the presence of other functional groups, and the desired overall synthetic efficiency. By carefully considering these alternatives, researchers can enhance the success rate of their PROTAC synthesis campaigns and accelerate the development of these promising new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in Optically Controlled PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Proteomics for Validating PROTAC Specificity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomics-based methods to validate the specificity of Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data and detailed protocols, this document outlines how to assess on-target efficacy and off-target effects, ensuring a comprehensive evaluation of PROTAC performance.
PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A critical aspect of their development is the rigorous validation of their specificity.[2] While highly selective, the potential for off-target effects necessitates a global and unbiased view of the proteome.[3][4] Quantitative mass spectrometry-based proteomics has emerged as the gold standard for this purpose, offering a comprehensive picture of a PROTAC's impact on cellular protein abundance.[1][5]
Comparison of Quantitative Proteomics Techniques
Several quantitative proteomics methods can be employed to assess PROTAC specificity. The choice of technique often depends on the experimental goals, available resources, and the desired depth of proteomic coverage. The most common approaches include Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).
| Technique | Principle | Advantages | Disadvantages | Typical Application in PROTAC Specificity |
| Tandem Mass Tag (TMT) Labeling | Isobaric labeling where peptides from different samples are labeled with tags of the same mass. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, allowing for relative quantification.[1] | High multiplexing capacity (up to 18 samples), high precision and accuracy, and compatible with various sample types. | Higher cost of reagents, and potential for ratio compression. | Ideal for comparing dose-response effects of a PROTAC across multiple concentrations and time points in a single experiment.[1] |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic labeling where cells are grown in media containing "heavy" or "light" isotopes of essential amino acids. The mass difference is detected by the mass spectrometer, allowing for direct comparison of protein abundance between two or three cell populations.[6] | High accuracy and precision, low experimental variability, and allows for in-culture comparisons. | Limited to cell lines that can be metabolically labeled, lower multiplexing capacity compared to TMT, and can be expensive for large-scale experiments.[7] | Well-suited for head-to-head comparisons of a PROTAC with a negative control or a traditional inhibitor.[6] |
| Label-Free Quantification (LFQ) | Compares the signal intensity or spectral counts of peptides across different mass spectrometry runs without the use of isotopic labels.[7] | Cost-effective, simple sample preparation, and no limitation on the number of samples that can be compared. | Lower precision and accuracy compared to labeling methods, and requires highly reproducible chromatography. | Useful for initial screening of multiple PROTAC candidates or for studies where metabolic or chemical labeling is not feasible.[8] |
Experimental Data: A Case Study with a BRD4 PROTAC
To illustrate the application of quantitative proteomics in PROTAC validation, we present a mock data set based on a typical experiment comparing a BRD4-targeting PROTAC to a traditional BRD4 inhibitor. In this example, TMT-based proteomics was used to analyze the proteome-wide changes in HeLa cells treated with either the PROTAC or the inhibitor.
| Protein | Function | PROTAC Treatment (Fold Change) | Inhibitor Treatment (Fold Change) | Interpretation |
| BRD4 | Target Protein | -8.0 | -1.2 | The PROTAC induces significant degradation of the target protein, while the inhibitor has a minimal effect on its abundance. |
| BRD2 | Off-Target (BET family) | -1.5 | -1.1 | The PROTAC shows some off-target activity against a closely related protein, though to a much lesser extent than the on-target effect. |
| BRD3 | Off-Target (BET family) | -1.3 | -1.0 | Similar to BRD2, indicating some family-wide off-target effects of the PROTAC. |
| CDK9 | Downstream Effector | -3.5 | -1.5 | The degradation of BRD4 by the PROTAC leads to a more pronounced downstream effect compared to the inhibitor. |
| HEXIM1 | Unrelated Protein | -1.1 | -1.0 | No significant change, indicating specificity of the PROTAC. |
Note: This is a representative data set and actual results may vary.
Detailed Experimental Protocols
A robust quantitative proteomics workflow is essential for reliable PROTAC specificity validation.[5] Below is a detailed protocol for a TMT-based experiment.
Cell Culture and PROTAC Treatment
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.[1]
-
Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).[1]
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Pellet the cells by centrifugation and store at -80°C until further processing.
Protein Extraction and Digestion
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Quantify the protein concentration using a BCA assay.[1]
-
Take an equal amount of protein from each sample and perform a reduction and alkylation step.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
TMT Labeling and Sample Fractionation
-
Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase chromatography to reduce sample complexity.
LC-MS/MS Analysis
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
The mass spectrometer isolates and fragments the peptide ions, and the TMT reporter ions are released and detected, providing quantitative information for each peptide across the different samples.[5]
Data Analysis
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).[5]
-
Identify peptides and proteins by searching the data against a protein sequence database.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.[5]
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.[5]
Visualizing PROTAC Mechanism and Experimental Workflow
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. Below are Graphviz diagrams depicting the PROTAC mechanism of action and a typical quantitative proteomics workflow.
Caption: Mechanism of Action of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medium.com [medium.com]
- 8. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
Safety Operating Guide
Personal protective equipment for handling Benzyl-PEG10-t-butyl ester
Disclaimer: A specific Safety Data Sheet (SDS) for Benzyl-PEG10-t-butyl ester was not located. The following guidance is based on the safety profiles of structurally similar compounds, including PEGylated esters and benzyl-containing molecules. Researchers must always perform a risk assessment before handling any chemical and consult their institution's safety office.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a combustible liquid that may cause skin and eye irritation.[1][2] Inhalation of mists or vapors may lead to respiratory tract irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] For extended contact, consider double-gloving.[3] |
| Eye Protection | Safety goggles | Chemical splash goggles are required at all times.[4][5] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned.[6] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mists.[7][8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[8]
-
Assemble all necessary equipment and reagents before starting.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid direct contact with skin and eyes.[4][8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][7]
-
Use compatible laboratory equipment, typically glass or other inert materials.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled solid hazardous waste container.
-
-
Waste Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office.
-
Do not pour any amount of this compound down the drain, as it may be harmful to aquatic life.
-
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. smartlabs.co.za [smartlabs.co.za]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
